molecular formula C9H14INO B14504176 N-(3-Iodoprop-2-YN-1-YL)hexanamide CAS No. 62899-13-2

N-(3-Iodoprop-2-YN-1-YL)hexanamide

Cat. No.: B14504176
CAS No.: 62899-13-2
M. Wt: 279.12 g/mol
InChI Key: IWTBLAFIVKFRMG-UHFFFAOYSA-N
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Description

N-(3-Iodoprop-2-YN-1-YL)hexanamide is a chemical compound with the molecular formula C9H14INO It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a hexanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodoprop-2-YN-1-YL)hexanamide typically involves the reaction of 3-iodoprop-2-yn-1-ol with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodoprop-2-YN-1-YL)hexanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with various electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Addition Reactions: Electrophiles such as halogens, hydrogen halides, and other reagents can be used. These reactions often require catalysts such as palladium or copper.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted hexanamides, while addition reactions can produce halogenated or hydrogenated derivatives.

Scientific Research Applications

N-(3-Iodoprop-2-YN-1-YL)hexanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Iodoprop-2-YN-1-YL)hexanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial metabolic pathways. The iodine atom and the propynyl group play crucial roles in binding to the active sites of these enzymes, thereby disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Iodoprop-2-YN-1-YL)hexanamide is unique due to its specific combination of the iodine-substituted propynyl group and the hexanamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

62899-13-2

Molecular Formula

C9H14INO

Molecular Weight

279.12 g/mol

IUPAC Name

N-(3-iodoprop-2-ynyl)hexanamide

InChI

InChI=1S/C9H14INO/c1-2-3-4-6-9(12)11-8-5-7-10/h2-4,6,8H2,1H3,(H,11,12)

InChI Key

IWTBLAFIVKFRMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCC#CI

Origin of Product

United States

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